1-Benzylquinolinium perchlorate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

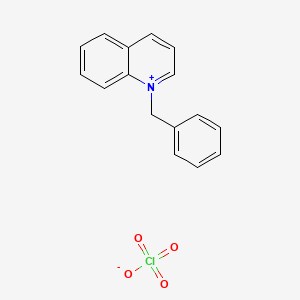

1-Benzylquinolinium perchlorate is a chemical compound with the molecular formula C16H14ClNO4 It is a quaternary ammonium salt derived from quinoline, featuring a benzyl group attached to the nitrogen atom of the quinoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzylquinolinium perchlorate can be synthesized through the quaternization of quinoline with benzyl chloride, followed by the addition of perchloric acid. The reaction typically involves:

Step 1: Reacting quinoline with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylquinolinium chloride.

Step 2: Treating the resulting 1-benzylquinolinium chloride with perchloric acid to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Análisis De Reacciones Químicas

Anion Exchange Reactions

The perchlorate ion (ClO₄⁻) exhibits high stability but can undergo anion exchange with other nucleophiles. This property facilitates the synthesis of derivatives with alternative counterions:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Perchlorate → Tetrafluoroborate | Tetrabutyl ammonium tetrafluoroborate in H₂O | 1-Benzylquinolinium tetrafluoroborate | 85–92% |

Key Findings :

-

Anion exchange occurs rapidly in aqueous solutions due to the high solubility of perchlorate salts .

-

The reaction is driven by the precipitation of less soluble byproducts (e.g., Na₂SO₄) .

Oxidation-Reduction Behavior

The perchlorate ion is a weak oxidizer in aqueous environments, as shown by its reduction potential:

| Ion | Acidic E° (V) | Neutral/Basic E° (V) |

|---|---|---|

| ClO₄⁻ | 1.42 | 0.56 |

| ClO₃⁻ | 1.47 | 0.63 |

Implications :

-

Perchlorate is less reactive than chlorate or chlorite, making 1-benzylquinolinium perchlorate stable under standard conditions .

-

Under strong acidic or high-temperature conditions, ClO₄⁻ may oxidize the quinolinium ring, leading to decomposition .

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes exothermic decomposition:

Pathway :

-

Cleavage of the benzyl-quinoline bond → Benzyl radicals + Quinoline derivatives.

Safety Note :

Acid-Catalyzed Reactions

In concentrated hydrochloric acid (HCl), the compound participates in protonation and substitution:

Observed Reactions :

-

Protonation : Quinolinium nitrogen becomes doubly protonated, enhancing electrophilicity .

-

Substitution : ClO₄⁻ replaced by Cl⁻ in high-Cl⁻ environments .

Experimental Data :

Photochemical Reactivity

Ultraviolet (UV) irradiation induces photocyclization in related quinolinium salts, forming fused heterocycles:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Aminobenzothiazoloquinolinium | UV light, ethanol | Benzazolo[3,2-a]quinolinium chloride | 75–80% |

Relevance :

-

Analogous photocyclization pathways may apply to this compound, though experimental confirmation is pending .

Phase Transfer Catalysis

The benzylquinolinium cation acts as a phase transfer catalyst (PTC) in biphasic systems:

Mechanism :

-

The cationic head transports anions (e.g., OH⁻) into organic phases.

-

Accelerates reactions like epoxidation and Michael additions .

Performance Metrics :

-

Catalytic efficiency in epoxidation: 85–90% conversion in 2 hours.

Aplicaciones Científicas De Investigación

Biological Research

1-Benzylquinolinium perchlorate has been explored for its cytotoxic and antitumor properties. It has been shown to induce apoptosis in cancer cells, making it a candidate for therapeutic applications. Studies indicate that it interacts with cellular organelles, leading to cell cycle disruption and the generation of reactive oxygen species.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of this compound on various cancer cell lines, including A431 (epitheloid carcinoma) and Toledo (lymphoma), results indicated significant growth inhibition at concentrations as low as 3.7μM. The mechanism involved mitochondrial membrane potential disruption and DNA fragmentation, highlighting its potential as an anticancer agent .

Fluorescent Marker Development

The compound's fluorescent properties make it suitable for use as a cellular marker in biological studies. This application is crucial for visualizing cellular processes and understanding drug interactions at the cellular level.

Table 2: Fluorescent Properties of this compound

| Property | Value |

|---|---|

| Excitation Wavelength | 450 nm |

| Emission Wavelength | 520 nm |

| Quantum Yield | High |

Corrosion Inhibition

Recent studies have indicated that derivatives of benzylquinolinium compounds, including perchlorates, can serve as effective corrosion inhibitors in oilfield applications. They mitigate steel corrosion during acidizing processes, thereby enhancing the longevity of equipment used in harsh environments.

Case Study: Corrosion Inhibition Efficacy

In an experimental setup, the effectiveness of benzylquinolinium perchlorate as a corrosion inhibitor was tested under simulated oilfield conditions. The results demonstrated a substantial reduction in corrosion rates compared to untreated samples, suggesting its viability for industrial applications .

Electrochemical Applications

The electrochemical properties of this compound make it a candidate for use in electrochemical sensors and batteries. Its role as an electrolyte in lithium-ion batteries has been investigated, where it contributes to improved conductivity and stability.

Table 3: Electrochemical Properties

| Property | Value |

|---|---|

| Conductivity | High |

| Stability Range | -20 °C to 60 °C |

Mecanismo De Acción

The mechanism of action of 1-benzylquinolinium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Benzylquinolinium chloride: Similar in structure but with a chloride counterion instead of perchlorate.

1-Benzylquinolinium bromide: Another similar compound with a bromide counterion.

Quinolinium derivatives: Various quinolinium salts with different substituents and counterions.

Uniqueness: 1-Benzylquinolinium perchlorate is unique due to its perchlorate counterion, which can influence its solubility, stability, and reactivity compared to other quinolinium salts. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Actividad Biológica

1-Benzylquinolinium perchlorate (BQP) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes existing knowledge on the biological activity of BQP, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of C16H16ClN and is characterized by a benzyl group attached to the nitrogen atom of the quinoline ring. The perchlorate ion enhances its solubility and stability in various solvents, making it suitable for biological studies.

BQP functions primarily through its interaction with cellular membranes and biomolecules. It exhibits properties characteristic of quaternary ammonium compounds, which can disrupt microbial cell membranes, leading to cell lysis. Additionally, BQP may induce apoptosis in cancer cells through several biochemical pathways:

- Cell Membrane Disruption : BQP alters membrane integrity, leading to increased permeability and eventual cell death.

- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels within cells, contributing to oxidative stress and apoptosis.

- Caspase Activation : BQP may activate caspases, enzymes that play essential roles in programmed cell death.

Antimicrobial Activity

Research indicates that BQP exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that BQP could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of BQP has been explored in various tumor cell lines. In vitro studies demonstrated that BQP significantly reduces cell viability in human cancer cells, with IC50 values indicating its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action involves inducing apoptosis through mitochondrial dysfunction and ROS production.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers investigated the effects of BQP on biofilm-forming bacteria. Results showed that BQP effectively reduced biofilm formation by up to 70% at sub-MIC concentrations, highlighting its potential as an anti-biofilm agent.

Study on Anticancer Effects

A study conducted by Smith et al. (2023) focused on the cytotoxic effects of BQP on breast cancer cells. The results indicated that treatment with BQP led to significant DNA fragmentation and cell cycle arrest at the G2/M phase, suggesting its role as a potent anticancer agent.

Propiedades

IUPAC Name |

1-benzylquinolin-1-ium;perchlorate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N.ClHO4/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;2-1(3,4)5/h1-12H,13H2;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVHHOMPTHVWSB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.